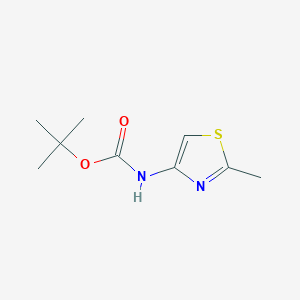

tert-Butyl (2-methylthiazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHAYYMOHDJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Methylthiazol 4 Yl Carbamate and Its Derivatives

Foundational Synthetic Routes to the Thiazole (B1198619) Nucleus

The construction of the 2-methylthiazol-4-amine (B25139) core is the initial and critical phase in the synthesis of the target compound. Classical cyclization reactions, most notably the Hantzsch thiazole synthesis, provide a robust foundation for creating this heterocyclic scaffold.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of thiazole rings. The classic approach involves the condensation reaction between an α-haloketone and a thioamide. nih.govnih.govrsc.org

To obtain the specific 2-methyl-4-aminothiazole scaffold required for the target molecule, a variation of the Hantzsch synthesis is employed. This typically involves the reaction of thioacetamide (B46855) with an α-halo carbonyl compound that bears a protected or precursor amino group at the adjacent carbon. The general mechanism proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization through the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.

A representative Hantzsch-type synthesis for a substituted 2-aminothiazole (B372263) is the reaction between a suitably substituted α-bromoketone and a thiourea (B124793) derivative in a solvent such as ethanol, often with heating. nih.gov For the 2-methyl-4-aminothiazole core, the key starting materials would be thioacetamide and a functionalized 2-halo-3-aminopropanal or a related ketone derivative. The reaction conditions can be optimized by using various solvents and temperatures, including environmentally benign methods utilizing water or solvent-free conditions under microwave irradiation. nih.govfigshare.com

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the formation of substituted thiazole rings, offering alternative pathways that may be advantageous depending on the availability of starting materials and desired substitution patterns.

Cook-Heilbron Thiazole Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. wikipedia.orgnih.gov The reaction involves the cyclization of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.comyoutube.comencyclopedia.pub For example, the reaction between an α-aminonitrile and carbon disulfide first forms a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the 5-amino-2-mercaptothiazole product. nih.gov While this route directly produces 5-amino isomers, its principles of building the thiazole ring from non-carbonyl precursors are a significant alternative to the Hantzsch pathway.

Gabriel Thiazole Synthesis: Another classical alternative is the Gabriel synthesis, which involves the reaction of an α-acylaminoketone with a sulfurizing agent, typically phosphorus pentasulfide. encyclopedia.pubanalis.com.my The reaction proceeds through the conversion of the ketone's carbonyl group into a thioketone, followed by an intramolecular cyclodehydration to form the thiazole ring. This method is effective for producing 2,5-disubstituted thiazoles. analis.com.my

Installation and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group

The amino group at the 4-position of the 2-methylthiazole (B1294427) ring is highly nucleophilic and can interfere with subsequent reactions. Therefore, its protection is a critical step in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

N-Protection Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347)

The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is typically performed in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic attack on the Boc anhydride. A variety of conditions can be employed for this transformation, allowing for flexibility based on the substrate's properties.

The reaction mechanism involves the nucleophilic attack of the 4-amino group of the 2-methylthiazole onto one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected carbamate (B1207046), along with tert-butanol (B103910) and carbon dioxide as byproducts. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Below is a table summarizing typical conditions for Boc protection of amines:

| Base | Solvent(s) | Temperature | Reference(s) |

| Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | |

| Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF) / Water | 0 °C to Room Temp | |

| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) or THF | Room Temperature | |

| Sodium Bicarbonate (NaHCO₃) | Dioxane / Water | Room Temperature |

Regioselective N-Functionalization

Once the amino group is protected as a tert-butyl carbamate, the molecule still contains the thiazole ring nitrogen (N-3), which remains a potential site for functionalization. The electronic nature of the carbamate group, being an amide, significantly reduces the nucleophilicity of its own nitrogen atom. Therefore, direct alkylation or acylation on the carbamate nitrogen is generally not feasible without deprotection.

Instead, regioselective functionalization typically occurs at the N-3 position of the thiazole ring. Reaction of the Boc-protected thiazole with alkylating agents, such as alkyl halides, leads to the formation of quaternary thiazolium salts. pharmaguideline.com This N-alkylation can be a competing pathway if not carefully controlled during other synthetic steps.

The relative reactivity of the nitrogen atoms in tert-butyl (2-methylthiazol-4-yl)carbamate follows this general order of nucleophilicity: Thiazole Ring Nitrogen (N-3) > Carbamate Nitrogen. Functionalization of the exocyclic amino group requires a two-step process: removal of the Boc group (deprotection) to regenerate the free amine, followed by the desired N-functionalization reaction (e.g., acylation, reductive amination). This deprotection-functionalization sequence is a common strategy for manipulating the protected amino group. organic-chemistry.org

Advanced Coupling and Cross-Coupling Methodologies

The Boc-protected 2-methylthiazole scaffold serves as a versatile building block for creating more complex molecules through modern cross-coupling reactions. These reactions typically require the pre-functionalization of the thiazole ring, most commonly through halogenation at the C-5 position, to create a suitable handle for coupling. The resulting halo-thiazole derivative is a key intermediate for a variety of palladium-catalyzed transformations.

Preparation of Halo-Derivatives: The C-5 position of the thiazole ring can be halogenated using standard electrophilic halogenating agents. For instance, bromination can be achieved using N-bromosuccinimide (NBS). The resulting tert-Butyl (5-bromo-2-methylthiazol-4-yl)carbamate is a precursor for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The tert-Butyl (5-bromo-2-methylthiazol-4-yl)carbamate can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). researchgate.netresearchgate.net This allows for the introduction of diverse aromatic and unsaturated substituents at the C-5 position.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an organic halide. The 5-bromo-thiazole derivative can be reacted with various terminal alkynes using a palladium catalyst, often in conjunction with a copper(I) co-catalyst. nih.govresearchgate.net This methodology is valuable for constructing rigid, linear extensions from the thiazole core.

Heck Coupling: The Heck reaction forms a C-C bond between an organic halide and an alkene. organic-chemistry.org tert-Butyl (5-bromo-2-methylthiazol-4-yl)carbamate can be coupled with various alkenes, such as acrylates or styrenes, using a palladium catalyst and a base to introduce vinyl substituents at the C-5 position.

Buchwald-Hartwig Amination: This cross-coupling reaction is used to form carbon-nitrogen bonds. It allows for the amination of aryl or heteroaryl halides. The 5-bromo-thiazole derivative can be coupled with primary or secondary amines in the presence of a palladium catalyst and a strong base to introduce substituted amino groups at the C-5 position, further expanding the molecular diversity of the derivatives. rsc.org

The table below summarizes these key cross-coupling reactions:

| Reaction Name | Coupling Partner | Reagents | Bond Formed |

| Suzuki-Miyaura | Boronic Acid / Ester | Pd Catalyst, Base | C(sp²)-C(sp²) / C(sp²)-C(sp) |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd Catalyst, Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine | Pd Catalyst, Base | C(sp²)-N |

Amide Coupling Reactions (e.g., HATU, EDCI, HOBt Mediated)

Amide bond formation is a fundamental transformation in the synthesis of derivatives of this compound. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole) are widely employed to facilitate these reactions. nih.govnih.gov

These reagents activate the carboxylic acid partner, allowing for efficient coupling with an amine. For instance, a carboxylic acid can be coupled with the amino group of a deprotected thiazole derivative. The choice of coupling reagent and additives can be critical for achieving high yields and minimizing side reactions, particularly when dealing with electron-deficient amines or sterically hindered substrates. nih.gov For example, HATU is known for its high reactivity and ability to suppress racemization, making it a preferred reagent in many synthetic protocols. peptide.com The combination of EDCI and HOBt is a cost-effective and commonly used alternative that provides good results for a wide range of substrates. nih.gov

A typical procedure involves the reaction of a carboxylic acid with the coupling reagent and an additive like HOBt to form an active ester intermediate. This intermediate then reacts with the amine to form the desired amide bond. The reaction conditions, such as solvent, temperature, and the presence of a base like DIPEA (N,N-Diisopropylethylamine), are optimized to ensure the completion of the reaction. nih.gov

| Coupling Reagent | Additive | Key Advantages |

| HATU | None required, but HOAt can be used | Fast reaction rates, low racemization. peptide.comluxembourg-bio.com |

| EDCI | HOBt or HOAt | Water-soluble byproducts, cost-effective. nih.govnih.gov |

| HBTU/TBTU | HOBt | Efficient, minimal racemization. peptide.com |

Alkylation and Arylation Reactions on the Thiazole Ring

Functionalization of the thiazole ring through alkylation and arylation reactions provides a direct method for introducing structural diversity. The C2 and C5 positions of the thiazole ring are particularly susceptible to electrophilic and radical substitution, allowing for the attachment of various alkyl and aryl groups.

Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted thiazoles. This method avoids the need for pre-functionalized starting materials, such as halogenated or organometallic thiazoles, making it an atom-economical and environmentally friendly approach. organic-chemistry.org Palladium-catalyzed reactions are commonly used for this purpose, where a C-H bond on the thiazole ring is directly coupled with an aryl halide or its equivalent. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

For instance, ligand-free palladium acetate (B1210297) has been shown to efficiently catalyze the direct arylation of thiazole derivatives at the 5-position with aryl bromides at very low catalyst loadings. organic-chemistry.org This method tolerates a wide range of functional groups on the aryl bromide, providing access to a diverse library of 5-arylthiazole derivatives.

Palladium-Catalyzed C-H Arylation for Thiazole Functionalization

Palladium-catalyzed C-H arylation is a prominent strategy for the direct functionalization of the thiazole core. This methodology allows for the formation of carbon-carbon bonds between the thiazole ring and various aryl partners, offering a streamlined approach to complex molecules. nih.gov The selection of the palladium catalyst, ligand, and base is crucial for controlling the regioselectivity of the arylation, with different systems favoring either the C2 or C5 position of the thiazole ring. nih.gov

For example, a catalytic system comprising a palladium catalyst, bathophenanthroline (B157979) (Bphen), and potassium phosphate (B84403) (K3PO4) can selectively promote arylation at the C5 position. nih.gov In contrast, using triphenylphosphine (B44618) (PPh3) as the ligand with sodium tert-butoxide (NaOtBu) as the base can direct the arylation to the C2 position. nih.gov These catalyst-controlled regiodivergent approaches provide synthetic flexibility and enable the sequential arylation of the thiazole ring at different positions, leading to the synthesis of polysubstituted thiazole scaffolds. nih.gov

Innovative Reaction Conditions and Techniques

Recent advancements in synthetic chemistry have introduced innovative reaction conditions and techniques that offer significant advantages over traditional methods for the synthesis of this compound and its derivatives. These modern approaches often lead to enhanced reaction rates, improved yields, and more environmentally friendly processes.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained considerable attention as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govresearchgate.net This technique is particularly beneficial for the synthesis of heterocyclic compounds like thiazole derivatives.

In the context of thiazole synthesis, microwave heating has been successfully applied to the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring. nih.govnih.gov By employing microwave irradiation, the reaction between α-haloketones and thioamides can be carried out more efficiently, leading to higher yields of the desired thiazole products in shorter reaction times. nih.gov This method has been utilized to prepare a variety of biologically active thiazole derivatives. researchgate.net

| Reaction Type | Conventional Heating | Microwave-Assisted |

| Hantzsch Thiazole Synthesis | 8 hours, lower yields. nih.gov | < 30 minutes, 89-95% yields. nih.govresearchgate.net |

| Condensation Reactions | 1-4 hours, lower yields. nih.gov | 10 minutes, 70-92% yields. nih.gov |

Photoredox Catalysis in Decarboxylative Radical Processes

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates under gentle reaction conditions. nih.gov This approach is particularly useful for decarboxylative functionalization reactions, where a carboxylic acid is converted into a radical species by single-electron transfer, followed by the loss of carbon dioxide. researchgate.net

This strategy can be applied to the synthesis of derivatives of this compound by utilizing a thiazole-containing carboxylic acid as a precursor. The generated radical can then participate in various bond-forming reactions, such as alkylation, arylation, or halogenation. nih.govnih.gov For example, the decarboxylative coupling of a thiazole carboxylic acid with an alkene can lead to the formation of a new carbon-carbon bond, providing a novel route to functionalized thiazole derivatives. escholarship.org The use of inexpensive and readily available inorganic salts as halogen sources in photoredox-catalyzed decarboxylative halogenations further enhances the practicality of this method. nih.govnih.gov

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry offers several advantages for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and enhanced scalability compared to traditional batch processes. nih.gov This technology is particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogs

The development of synthetic strategies to access enantiomerically pure or enriched chiral analogs of this compound is a significant challenge. Key approaches involve the use of chiral auxiliaries, asymmetric catalysis, and stereoselective transformations of prochiral substrates. These methods aim to control the three-dimensional arrangement of atoms in the newly formed chiral molecules, leading to the desired stereoisomers.

One prominent strategy involves the diastereoselective alkylation of a thiazole derivative equipped with a chiral auxiliary. For instance, chiral oxazolidinones, often referred to as Evans' auxiliaries, are widely employed to direct the stereochemical outcome of alkylation reactions. By attaching such an auxiliary to a thiazole-containing substrate, the steric hindrance imposed by the auxiliary guides the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Asymmetric aldol (B89426) reactions represent another powerful tool for constructing chiral analogs. A thiazole-4-carboxaldehyde (B1332969) derivative can be reacted with a ketone enolate in the presence of a chiral catalyst or with a chiral enolate. The stereochemistry of the resulting β-hydroxy ketone is controlled by the chiral element in the reaction. This approach is particularly useful for synthesizing analogs with a chiral hydroxyl-bearing side chain at the 4-position of the thiazole ring.

Furthermore, the enantioselective reduction of a prochiral ketone, such as a 4-acetyl-2-methylthiazole derivative, can furnish chiral secondary alcohols. This transformation is often accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

| Methodology | Substrate | Reagents/Catalyst | Product | Stereoselectivity | Yield |

|---|---|---|---|---|---|

| Diastereoselective Alkylation | N-acylated thiazole with chiral auxiliary | LDA, Alkyl halide | Alkylated thiazole derivative | High d.r. | Good |

| Asymmetric Aldol Reaction | Thiazole-4-carboxaldehyde | Chiral proline-based catalyst, Ketone | β-hydroxy ketone thiazole derivative | Up to 99% e.e. | Moderate to Good |

| Asymmetric Hydrogenation | Thiazole-based trisubstituted olefin | Iridium-based chiral catalyst | Chiral hydrogenated thiazole derivative | High e.e. | High |

| Enantioselective Addition | Thiazole-4-carboxaldehyde | Dialkylzinc, Chiral ligand | Chiral secondary alcohol | Up to 96% e.e. | Good |

These methodologies provide a foundation for the rational design and synthesis of a diverse library of chiral analogs of this compound, enabling further investigation into their structure-activity relationships.

Chemical Transformations and Reactivity Profile of Tert Butyl 2 Methylthiazol 4 Yl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The carbamate portion of the molecule, specifically the Boc group, is the most common site of initial reactivity, serving as a temporary protecting group for the amine at the 4-position of the thiazole (B1198619) ring.

Acid-Mediated Deprotection Mechanisms and Selectivity

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. arkat-usa.orgresearchgate.net The deprotection of tert-butyl (2-methylthiazol-4-yl)carbamate is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (B109758) (DCM). nih.gov

The mechanism of acid-mediated deprotection proceeds through the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine, 2-methylthiazol-4-amine (B25139), along with carbon dioxide. The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by a nucleophilic scavenger added to the reaction mixture.

The selectivity of this deprotection is a key advantage. The Boc group can be removed without affecting other acid-sensitive functionalities if the conditions are carefully controlled. For instance, milder acidic conditions or the use of Lewis acids like zinc bromide (ZnBr₂) can sometimes achieve deprotection while preserving other acid-labile groups. researchgate.netuq.edu.au The choice of acid and reaction conditions allows for orthogonal deprotection strategies in the synthesis of complex molecules. arkat-usa.orgresearchgate.net

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 10-50% in Dichloromethane (DCM), 0°C to rt | Most common and efficient method. nih.gov |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, methanol) | Strong protic acid, effective for complete deprotection. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder, environmentally benign option. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid catalyst, offers chemoselectivity in the presence of other acid-labile groups. researchgate.netuq.edu.au |

Carbamate Cleavage and Subsequent Amine Derivatization

The primary purpose of the carbamate moiety in this compound is to protect the exocyclic amine. Once the Boc group is cleaved as described above, the resulting 2-methylthiazol-4-amine becomes available for a wide array of derivatization reactions.

This two-step sequence—deprotection followed by derivatization—is a cornerstone of its utility in medicinal chemistry and materials science. The newly exposed primary amine is a potent nucleophile and can readily participate in reactions such as:

Acylation/Amide Bond Formation: Reaction with carboxylic acids (often activated with coupling agents like HCTU or HOBt), acid chlorides, or anhydrides to form amides. This is a common strategy in the synthesis of peptidomimetics and other complex organic molecules. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

This sequential reactivity allows for the late-stage introduction of diverse functional groups onto the thiazole scaffold, which is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Transformations Involving the Thiazole Ring System

The thiazole ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, although its reactivity is modulated by the attached substituents.

Electrophilic Aromatic Substitution on the Thiazole Ring

Thiazole itself is an aromatic heterocycle that can undergo electrophilic aromatic substitution. asianpubs.org The regioselectivity of this reaction on this compound is governed by the directing effects of the substituents already present on the ring. The only available position for substitution is C5.

The substituents on the ring are:

A methyl group at the C2 position, which is a weakly activating, ortho, para-directing group.

A Boc-protected amino group at the C4 position, which is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.

Both groups activate the thiazole ring towards electrophilic attack. The powerful activating effect of the amino group at C4 strongly directs incoming electrophiles to the C5 position, which is ortho to it. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur selectively at the C5 position.

Nucleophilic Substitution Reactions

While the electron-rich nature of the thiazole ring generally disfavors nucleophilic aromatic substitution, such reactions can occur under specific circumstances, particularly if a leaving group is present at an activated position or through the formation of an intermediate that facilitates nucleophilic attack. asianpubs.org For this compound itself, direct nucleophilic substitution on the ring is unlikely without prior modification. However, derivatization of the thiazole ring, for example by introducing a halogen at the C5 position via electrophilic substitution, could render that position susceptible to subsequent nucleophilic displacement.

Reactions at the imino group within the thiazole ring are also a consideration in nucleophilic transformations. The ring nitrogen can act as a nucleophile, for instance, in quaternization reactions with alkyl halides, which would significantly alter the electronic properties and reactivity of the entire ring system.

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole nucleus can participate in both oxidation and reduction reactions, although these transformations may require harsh conditions that could affect the carbamate moiety.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, though this typically requires strong oxidizing agents. The ring nitrogen can also be oxidized to form a thiazole N-oxide. Such oxidations can alter the biological activity and physicochemical properties of the molecule. Some thiazole derivatives have shown antioxidant properties. asianpubs.orggoums.ac.ir

Reduction: Catalytic hydrogenation can, under certain conditions, lead to the reduction of the thiazole ring, potentially resulting in a thiazolidine (B150603) or through ring cleavage. nih.gov However, the Boc group is generally stable to catalytic hydrogenation, allowing for selective reduction of other functional groups in the molecule if present. Conversely, reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of carbonyls and imines and would not be expected to reduce the aromatic thiazole ring under standard conditions. nih.gov

Functional Group Interconversions on Attached Substituents

The thiazole ring and its substituents can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions are crucial for modifying the compound's properties and for building more complex molecular architectures.

Ester Hydrolysis and Amidation

While direct ester hydrolysis or amidation on this compound itself is not applicable due to the absence of an ester group, related structures containing ester functionalities are common in synthetic pathways involving this carbamate. For instance, derivatives like ethyl 2-(3-((tert-butoxycarbonyl)amino)propanamido)-4-methylthiazole-5-carboxylate are synthesized and subsequently undergo ester hydrolysis. nih.gov

The hydrolysis of tert-butyl esters, in general, is a well-established transformation typically carried out under acidic conditions. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. acsgcipr.org This process ultimately leads to the formation of the corresponding carboxylic acid and isobutylene. acsgcipr.org A variety of acids, including trifluoroacetic acid, formic acid, and hydrochloric acid, can be employed for this purpose. acsgcipr.org

Amidation reactions can follow the formation of an acid chloride from a tert-butyl ester. This transformation can be achieved using reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which generates the acid chloride in situ. The resulting acid chloride can then react with various amines to produce the corresponding amides in high yields under mild conditions. organic-chemistry.org

Table 1: General Conditions for Ester Hydrolysis and Amidation

| Transformation | Reagents and Conditions | Product |

| tert-Butyl Ester Hydrolysis | Acidic conditions (e.g., TFA, HCl, H₂SO₄) | Carboxylic Acid |

| Amidation via Acid Chloride | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine | Amide |

Halogenation Reactions

Halogenation of the thiazole ring is a significant transformation that provides a handle for further functionalization. The tert-butyl carbamate group can influence the regioselectivity of these reactions.

For example, tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate can be converted to tert-butyl (4-chlorothiazol-2-yl)carbamate using triphenylphosphine (B44618) and trichloroacetonitrile (B146778) in anhydrous dichloromethane. nih.gov This reaction proceeds in good yield, affording the chlorinated product as a white solid. nih.gov Similarly, iodination can be achieved using N-iodosuccinimide and triphenylphosphine in acetonitrile, although the reaction may require the addition of iodine to proceed to completion. nih.gov

Bromination of thiazole derivatives is also a common practice. For instance, the synthesis of tert-butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate involves the electrophilic bromination of a thiazole intermediate. evitachem.com

Table 3: Halogenation Reactions of Thiazole Derivatives

| Starting Material | Reagents | Product | Yield |

| tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate | Triphenylphosphine, Trichloroacetonitrile, CH₂Cl₂ | tert-Butyl (4-chlorothiazol-2-yl)carbamate | 73% nih.gov |

| tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate | N-Iodosuccinimide, Triphenylphosphine, I₂, MeCN | tert-Butyl (4-iodothiazol-2-yl)carbamate | - |

Applications As a Key Synthetic Building Block and Intermediate

Construction of Complex Heterocyclic Architectures

The protected aminothiazole scaffold is a fundamental component for assembling more elaborate heterocyclic systems. The carbamate (B1207046) moiety allows for the modulation of reactivity and provides a synthetic handle for subsequent transformations, enabling the regioselective construction of intricate molecular frameworks.

The synthesis of substituted pyrimidines is a significant area where thiazole-based building blocks are employed. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), substituted pyrimidines often form the core structure that links different parts of the bifunctional molecule. The synthesis can involve the reaction of a pyrimidine (B1678525) core, such as 2,4-dichloro-6-methylpyrimidine, with various amine-containing linkers. nih.gov While not a direct reaction of tert-Butyl (2-methylthiazol-4-yl)carbamate itself, the principles of using protected amines in multi-step syntheses to build complex heterocyclic systems like substituted pyrimidines are well-established. nih.govresearchgate.net

Another key strategy involves the cyclization of N-Boc-α-amino acid-derived ynones with N,N-1,3-dinucleophiles, such as amidines, which leads to the formation of (S)-1-(pyrimidin-4-yl)ethan-1-amines. researchgate.net This methodology showcases how a carbamate-protected precursor can be elaborated into a chiral pyrimidine derivative, followed by the acidic removal of the Boc group to yield the final amine. researchgate.net

The versatility of carbamate-protected thiazoles extends to the preparation of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net This synthesis involves the cyclization of 5-aminopyrazoles with ynones derived from N-Boc-protected amino acids. researchgate.net This approach allows for significant diversification of the resulting pyrazolo[1,5-a]pyrimidine scaffold at multiple positions, demonstrating the utility of the carbamate as a crucial element in building complex, fused architectures. researchgate.net The Boc-protected amino group can be deprotected in a subsequent step to provide a handle for further functionalization. researchgate.net

| Precursor Type | Heterocyclic System | Key Reaction | Ref. |

| N-Boc-α-amino acid-derived ynone | Pyrazolo[1,5-a]pyrimidine | Cyclization with 5-aminopyrazoles | researchgate.net |

| N-Boc-α-amino acid-derived ynone | Substituted Pyrimidine | Cyclization with amidines | researchgate.net |

Design and Assembly of Polyfunctional Molecules

The Boc-protected aminothiazole unit is instrumental in the design of polyfunctional molecules, where precise control over reactivity and regioselectivity is paramount. It acts as a stable, yet readily unmasked, source of an amino group, facilitating its incorporation into larger, multi-component assemblies.

Peptidomimetics are compounds designed to mimic peptides, and thiazoles are often incorporated into these scaffolds to improve properties like stability and bioavailability. The synthesis of amino acid-derived thiazole (B1198619) peptidomimetic analogues often utilizes carbamate-protected intermediates. nih.gov For example, a Boc-protected piperidine-4-yl analogue was synthesized to explore interactions within the drug-binding pocket of P-glycoprotein. nih.gov The synthesis involved the benzylation of a tert-butyl piperidin-4-yl-carbamate to introduce a key chemical moiety, followed by Boc deprotection to yield the final amine. nih.gov This demonstrates how the Boc-carbamate serves as a critical protecting group to allow for selective modification of other parts of the molecule before revealing the amine for subsequent coupling or interaction studies. nih.gov

PROTACs are bifunctional molecules that induce the degradation of specific proteins and represent a novel therapeutic modality. diva-portal.org The synthesis of these complex molecules often relies on building blocks like tert-butyl carbamates of thiazole derivatives. For instance, in the structure-guided design of covalent VHL-targeted PROTACs, a key intermediate is Tert-Butyl ((S)-1-((2S,4S)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate. nih.govacs.org The synthesis of this molecule involves coupling (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid with a thiazole-containing pyrrolidine (B122466) derivative. nih.govacs.org The Boc-carbamate protects the amine during the coupling reaction and subsequent transformations. nih.govacs.org

The general synthetic strategy for PROTACs involves the modular assembly of a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker. diva-portal.org Carbamate-protected intermediates, such as tert-butyl N-(4-piperidyl)carbamate, are frequently used to introduce linker components, which are later deprotected to allow for coupling to the other parts of the PROTAC molecule. diva-portal.org

The generation of chemical libraries containing diverse thiazole derivatives is a common strategy in drug discovery. tert-Butyl carbamate-protected thiazoles are excellent starting points for creating such libraries due to their stability and predictable reactivity. For example, t-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate is a versatile precursor for synthesizing 2-acylamino-4-halothiazoles. nih.gov This intermediate can be halogenated to produce tert-butyl (4-chlorothiazol-2-yl)carbamate and tert-butyl (4-bromothiazol-2-yl)carbamate. nih.gov Subsequent deprotection of the Boc group with trifluoroacetic acid yields the free amine, which can then be acylated to generate a wide array of derivatives. nih.gov

This strategy allows for the systematic modification of the thiazole core, leading to libraries of compounds for screening. For instance, a library of thiazole-based 1,2,3-triazole hybrids was synthesized to identify inhibitors of glioblastoma cancer cells. ajgreenchem.com While this specific study started from a different thiazole derivative, it highlights the principle of using a stable thiazole core to build a diverse set of molecules for biological evaluation. ajgreenchem.com Similarly, various 2-amido-thiazole derivatives have been synthesized as inhibitors for biological targets like the kinesin HSET, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate and using Boc-protected amino acids in the synthetic route. nih.gov

| Application Area | Specific Example of Intermediate | Resulting Molecule/Class | Ref. |

| Peptidomimetics | tert-butyl piperidin-4-yl-carbamate | P-glycoprotein modulators | nih.gov |

| PROTACs | Tert-Butyl ((S)-1-((2S,4S)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate | VHL-Targeted PROTACs | nih.govacs.org |

| Chemical Libraries | tert-Butyl (4-chlorothiazol-2-yl)carbamate | 2-Acylamino-4-chlorothiazoles | nih.gov |

| Chemical Libraries | tert-Butyl (4-bromothiazol-2-yl)carbamate | 2-Acylamino-4-bromothiazoles | nih.gov |

Theoretical and Computational Studies on Tert Butyl 2 Methylthiazol 4 Yl Carbamate Systems

Prediction of Physicochemical Descriptors Influencing Chemical Behavior

In the realm of theoretical and computational chemistry, the prediction of physicochemical descriptors provides invaluable insights into the behavior of a molecule. These descriptors are crucial in understanding the molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME). For the related compound, tert-Butyl (4-methylthiazol-2-yl)carbamate, several key physicochemical descriptors have been calculated and are presented below. These values help to characterize the molecule's potential interactions in a biological system.

The chemical behavior of a compound is significantly influenced by its structural and electronic properties. Computational tools allow for the prediction of these properties, offering a glimpse into how the molecule will behave in various environments. Descriptors such as the topological polar surface area (TPSA), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are fundamental in this analysis.

Detailed Research Findings

Computational studies on the isomer tert-Butyl (4-methylthiazol-2-yl)carbamate have yielded the following physicochemical descriptors. chemscene.com

Topological Polar Surface Area (TPSA): The TPSA is a descriptor that correlates well with passive molecular transport through membranes and, therefore, bioavailability. For tert-Butyl (4-methylthiazol-2-yl)carbamate, the calculated TPSA is 51.22 Ų. chemscene.com This value suggests moderate cell permeability.

LogP: The partition coefficient, LogP, is a measure of a compound's lipophilicity or hydrophobicity. The calculated LogP value for this isomer is 2.79852. chemscene.com This indicates a reasonable balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates.

Hydrogen Bond Acceptors and Donors: The capacity to form hydrogen bonds is critical for molecular recognition and binding to biological targets. The analysis of tert-Butyl (4-methylthiazol-2-yl)carbamate indicates that it has 4 hydrogen bond acceptors and 1 hydrogen bond donor. chemscene.com

Rotatable Bonds: The number of rotatable bonds in a molecule is related to its conformational flexibility. The compound has 1 rotatable bond, suggesting a relatively rigid structure. chemscene.com

These predicted descriptors collectively provide a profile of the molecule's likely chemical and biological behavior.

Interactive Data Table of Physicochemical Descriptors

The following table summarizes the predicted physicochemical descriptors for tert-Butyl (4-methylthiazol-2-yl)carbamate. chemscene.com

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 51.22 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.79852 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 1 |

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Elucidation of Reaction Products and Intermediates

Spectroscopy is the primary tool for the structural elucidation of newly synthesized molecules. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural information, from the carbon-hydrogen framework to the precise arrangement of atoms in three-dimensional space.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic compounds. The tert-butoxycarbonyl (Boc) protecting group, in particular, provides a distinct and intense singlet in the 1H NMR spectrum, making it readily identifiable. nih.gov This signal, resulting from nine equivalent protons, is a characteristic feature in molecules like tert-Butyl (2-methylthiazol-4-yl)carbamate. nih.gov

For this compound, the expected 1H and 13C NMR chemical shifts can be predicted based on data from analogous structures. The spectra would confirm the presence of the 2-methyl group, the thiazole (B1198619) ring protons, and the tert-butyl group of the carbamate (B1207046).

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl (9H, s) | ~1.5 | ~28.3, ~80.0 |

| Thiazole-CH (1H, s) | ~6.5 - 7.0 | ~105 - 115 |

| Thiazole-CH₃ (3H, s) | ~2.4 - 2.6 | ~18 - 20 |

| Thiazole-C2 (quat) | - | ~158 - 162 |

| Thiazole-C4 (quat) | - | ~145 - 150 |

Note: Predicted values are based on typical chemical shifts for thiazole and Boc-protected amine moieties. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it becomes an essential tool for monitoring the progress of a reaction and confirming the molecular weight of the product. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org

For this compound (Molecular Formula: C9H14N2O2S), HRMS would be used to confirm its exact mass. The technique is sensitive enough to distinguish the compound's mass from that of other molecules with the same nominal mass but different elemental formulas. rsc.org

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 215.0854 |

In a typical synthesis, LC-MS would be employed to track the consumption of starting materials and the formation of the desired carbamate product. The appearance of a peak with the correct mass-to-charge ratio provides strong evidence for the successful synthesis of the target molecule. nih.gov

While this compound is an achiral molecule, X-ray crystallography would be invaluable for analyzing chiral derivatives synthesized from it to determine their absolute stereochemistry. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. researchgate.net Although a specific crystal structure for this compound is not publicly available, this method remains the gold standard for absolute structural proof if a suitable crystal can be grown.

Chromatographic Methods for Purification and Purity Assessment in Synthetic Campaigns

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental to any synthetic campaign for isolating the desired product from unreacted starting materials, byproducts, and other impurities.

Following a chemical reaction, the crude product is often a complex mixture. Flash chromatography, a rapid form of column chromatography performed under medium pressure, is widely used for the initial purification of synthetic intermediates. orgsyn.org The separation is typically based on the polarity of the components, using a silica (B1680970) gel stationary phase and a mixture of organic solvents as the mobile phase. orgsyn.org

For more challenging separations or to achieve very high purity, Preparative High-Performance Liquid Chromatography (HPLC) is utilized. This technique uses smaller stationary phase particles and higher pressure, resulting in superior resolution compared to flash chromatography. nih.gov

Table 3: Typical Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate (B1210297) Gradient | Primary purification of crude reaction mixtures. orgsyn.org |

While this compound is achiral, it often serves as a building block in the synthesis of chiral molecules, which are common in the pharmaceutical industry. nih.gov When a synthetic route produces a chiral product, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee).

Chiral HPLC is the benchmark method for this analysis. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to travel through the column at different rates and thus be separated. nih.gov For carbamate-containing molecules, polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective. nih.gov By integrating the areas of the two separated enantiomer peaks in the chromatogram, the enantiomeric excess can be accurately calculated.

Mechanistic Analytical Approaches (e.g., Kinetic Isotope Effects, in situ spectroscopy for reaction monitoring)

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes, enhancing yields, and ensuring product quality. For a compound such as this compound, which is synthesized through a multi-step process likely involving the formation of the thiazole ring followed by functionalization of the amine group, mechanistic analytical approaches provide invaluable insights. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the principles of kinetic isotope effects and in situ spectroscopy, as applied to analogous chemical transformations, offer a clear framework for how such investigations would be conducted.

The synthesis of this compound involves two primary transformations: the formation of the 2-methylthiazol-4-amine (B25139) core and the subsequent N-acylation (Boc-protection) of the amino group. Mechanistic studies would focus on understanding the rate-determining steps, identifying transient intermediates, and clarifying the role of catalysts and reagents in each of these stages.

Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction. By comparing the reaction rates of molecules containing heavier isotopes (like deuterium (B1214612), ²H, or carbon-13, ¹³C) with their lighter counterparts (¹H or ¹²C), chemists can infer details about the transition state.

For the synthesis of this compound, KIE studies could be particularly insightful in the Boc-protection step. The reaction of 2-methylthiazol-4-amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is the key carbamate-forming step. A proposed mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of (Boc)₂O.

A primary KIE would be expected if a bond to the isotopically substituted atom is broken during the rate-limiting step. For instance, if the deprotonation of the amine nitrogen (N-H bond cleavage) were the slowest step, substituting the hydrogen with deuterium (N-D) would result in a significant primary KIE (kH/kD > 1). However, the nucleophilic attack of the amine on the (Boc)₂O is more commonly the rate-determining step, which would not show a primary KIE for the N-H bond.

Secondary KIEs, which arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state, could also provide information. For example, a ¹³C KIE at the carbonyl carbon of (Boc)₂O could help to understand the nature of the transition state during the nucleophilic attack.

| Isotopic Substitution | Bond in Question | Expected KIE (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|

| N-H vs. N-D | N-H | ~1 | N-H bond cleavage is not the rate-determining step. |

| 12C vs. 13C at Carbonyl of (Boc)2O | C=O | >1 (Normal) | Indicates a loosening of the C=O bond in the transition state, consistent with nucleophilic attack being rate-limiting. |

In situ Spectroscopy for Reaction Monitoring

In situ (in the reaction mixture) spectroscopy allows for real-time monitoring of a chemical reaction as it progresses, without the need for sampling and offline analysis. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction kinetics and mechanism.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is particularly well-suited for monitoring the synthesis of this compound. The reaction of an amine with (Boc)₂O involves clear changes in the infrared spectrum. youtube.com The disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic carbamate carbonyl (C=O) stretch would be monitored. Under certain basic conditions, the formation of an isocyanate intermediate can occur during carbamate synthesis. researchgate.net This transient species has a strong and distinct absorption band around 2250-2285 cm⁻¹, which could be detected using in situ FTIR, providing direct evidence for this mechanistic pathway. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Observed Change During Reaction |

|---|---|---|---|

| Amine (reactant) | N-H Stretch | 3300-3500 | Decrease |

| Isocyanate (intermediate) | N=C=O Asymmetric Stretch | 2250-2285 | Appear and then disappear |

| Carbamate (product) | C=O Stretch | 1680-1720 | Increase |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or online NMR spectroscopy is another powerful technique for reaction monitoring. analytik.news For the synthesis of the thiazole ring, which could be achieved via a Hantzsch-type synthesis, low-field NMR could track the consumption of starting materials like an α-haloketone and a thioamide, and the formation of the thiazole product by monitoring specific proton or carbon signals. analytik.news For the subsequent carbamoylation, the appearance of the large singlet corresponding to the nine protons of the tert-butyl group in the ¹H NMR spectrum provides a clear and easily quantifiable marker for the formation of the final product. analytik.newsresearchgate.net This allows for precise measurement of reaction kinetics and conversion rates in real-time. analytik.news The change in the chemical shift of the protons adjacent to the reacting amine group on the thiazole ring would also provide a clear indication of the reaction's progress.

By combining these advanced analytical methodologies, a comprehensive mechanistic understanding of the synthesis of this compound can be developed. This knowledge is crucial for process optimization, scale-up, and ensuring the consistent production of this important chemical compound.

Future Research and Unexplored Avenues for this compound

The carbamate-protected aminothiazole, this compound, represents a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry. While its primary utility lies in providing a stable, yet readily cleavable, amino group on the thiazole scaffold, a number of forward-looking research directions and unexplored avenues could significantly expand its synthetic potential and lead to the discovery of novel chemical entities. This article explores several key areas ripe for future investigation, focusing on sustainable synthesis, selective functionalization, advanced catalysis, computational approaches, and novel reactivity.

Q & A

Q. What is the standard synthetic route for tert-Butyl (2-methylthiazol-4-yl)carbamate, and what reaction conditions are critical?

The synthesis involves reacting 2-methylthiazol-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack on the chloroformate carbonyl. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used under inert atmospheres at 0–25°C. Monitoring reaction progress via TLC or HPLC ensures completion .

Q. What safety measures are essential when handling this compound?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Use fume hoods to minimize inhalation risks. Avoid contact with strong acids/bases or oxidizers, as decomposition may release toxic gases (e.g., carbon monoxide). Refer to SDS guidelines for spill management and first-aid protocols .

Q. How can the compound’s purity and identity be confirmed post-synthesis?

Analytical techniques include:

Q. What storage conditions maximize compound stability?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Protect from light and moisture, as hydrolysis of the carbamate group can occur in humid environments .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamate formation?

Key parameters include:

- Base Selection : Triethylamine vs. DMAP (dimethylaminopyridine) for enhanced nucleophilicity.

- Solvent Polarity : THF may improve solubility of intermediates compared to DCM.

- Temperature Control : Slow addition of reagents at 0°C reduces side reactions. Yield improvements (≥80%) are achievable by optimizing stoichiometry (1:1.2 amine:chloroformate) .

Q. What computational methods predict the compound’s reactivity in biological systems?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like cytochrome P450 or kinases. Density Functional Theory (DFT) calculates charge distribution on the thiazole ring, identifying electrophilic sites for derivatization. QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability .

Q. How does the methyl group on the thiazole ring influence stability under varying pH conditions?

The methyl group enhances steric protection of the carbamate linkage, reducing hydrolysis rates in acidic media (pH < 4). However, under alkaline conditions (pH > 10), the carbamate remains susceptible to nucleophilic attack by hydroxide ions. Stability studies using HPLC at 37°C over 24 hours validate these trends .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. X-ray crystallography (using SHELX software for refinement) provides unambiguous confirmation of bond lengths and angles. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Q. How is the compound utilized as an intermediate in targeted drug discovery?

The thiazole-carbamate scaffold serves as a precursor for kinase inhibitors or antimicrobial agents. For example, coupling with boronic acids via Suzuki-Miyaura reactions introduces aryl groups for structure-activity relationship (SAR) studies. Biological assays (e.g., MIC for antibiotics) guide lead optimization .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Challenges include low yields in polar aprotic solvents and byproduct formation from over-alkylation. Flow chemistry systems improve mixing efficiency and temperature control, reducing side reactions. Alternative protecting groups (e.g., Fmoc) may offer better compatibility with solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.